molecular formula C32H22K2N2O6S2 B1662657 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt CAS No. 65664-81-5

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt

Cat. No. B1662657
CAS RN: 65664-81-5
M. Wt: 672.9 g/mol
InChI Key: VWLWTJHKQHRTNC-UHFFFAOYSA-L
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Description

4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid dipotassium salt, also known as Bis-ANS, is a bifunctional fluorescent probe for proteins . It has an empirical formula of C32H22K2N2O6S2 and a molecular weight of 672.85 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with two naphthalene rings connected by a central carbon atom. Each naphthalene ring is substituted with an aniline group and a sulfonic acid group, which are further ionized to form the dipotassium salt .


Physical And Chemical Properties Analysis

Bis-ANS is a solid at room temperature. It is soluble in methanol with 1 M NH4OH, forming a clear solution at a concentration of 5 mg/mL .

Scientific Research Applications

Modulator of Protein Liquid-Liquid Phase Separation (LLPS)

Bis-ANS has been identified as a potent biphasic modulator of protein LLPS . Depending on the context, Bis-ANS can both induce LLPS de novo as well as prevent the formation of homotypic liquid droplets . This property makes it a valuable tool in the study of protein LLPS, which is critical to many biochemical processes in the cell .

Probe for Nonpolar Cavities in Proteins

Bis-ANS is superior to 1-8-ANS as a probe for nonpolar cavities in proteins . It often binds with an affinity that is orders-of-magnitude higher . This makes it a sensitive indicator of protein folding, conformational changes, and other processes that modify the exposure of the probe to water .

Indicator of Protein Folding

Anilinonaphthalene sulfonates (ANS), including Bis-ANS, are essentially nonfluorescent in water, only becoming appreciably fluorescent when bound to membranes . This property makes Bis-ANS a sensitive indicator of protein folding .

Indicator of Conformational Changes in Proteins

As mentioned above, the fluorescence of Bis-ANS increases when it binds to proteins, making it a useful tool for studying conformational changes in proteins .

Tool for Studying Protein Aggregation and Disease

Dysregulated LLPS can facilitate aberrant phase transitions and lead to protein aggregation and disease . As a modulator of LLPS, Bis-ANS can be used to study these processes and potentially contribute to the development of therapeutic interventions .

Foundation for the Rational Design of Small Molecule Modulators of LLPS

The mechanisms by which Bis-ANS and related compounds modulate LLPS have been studied, and key chemical features of small molecules required for this activity have been identified . These findings may provide a foundation for the rational design of small molecule modulators of LLPS with therapeutic value .

Safety And Hazards

Bis-ANS is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

Bis-ANS and similar compounds have been demonstrated to act as potent modulators of protein liquid-liquid phase separation (LLPS) . This suggests potential future applications in the study of protein aggregation and related diseases.

properties

IUPAC Name

dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLWTJHKQHRTNC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22K2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt

CAS RN

65664-81-5
Record name 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does Bis-ANS bind to specific amino acids in proteins?

A1: While Bis-ANS primarily targets hydrophobic regions, studies have identified specific amino acid sequences within these regions as potential binding sites. For example, in α-crystallin, sequences QSLFR and HFSPEDLTVK in αA-crystallin and DRFSVNLNVK and VLGDVIEVHGK in αB-crystallin were identified as Bis-ANS binding regions. [, ].

Q2: Can Bis-ANS be used to study protein-ligand interactions?

A2: Yes, Bis-ANS can be used to investigate protein-ligand interactions through competitive binding experiments. When a ligand competes with Bis-ANS for the same binding site on a protein, it displaces the probe, leading to a decrease in fluorescence intensity. This displacement can be used to determine the binding affinity of the ligand for the protein. [, , , , ].

Q3: What is the molecular formula and weight of Bis-ANS?

A3: The molecular formula of Bis-ANS is C32H22K2N2O6S2, and its molecular weight is 696.84 g/mol. [Not explicitly stated in papers, but can be derived from the chemical name and structure].

Q4: What are the characteristic spectroscopic properties of Bis-ANS?

A4: In aqueous solutions, Bis-ANS typically exhibits an excitation maximum around 380-390 nm and a weak emission maximum around 520-530 nm. Upon binding to hydrophobic environments, the emission maximum shifts to a lower wavelength (blue shift), usually around 470-490 nm, with a significant increase in fluorescence intensity. [, , , , ].

Q5: How does the presence of salts affect Bis-ANS fluorescence?

A5: High salt concentrations can quench Bis-ANS fluorescence, suggesting competition between salts (particularly anions) and the dye for binding to positively charged regions on proteins. []. This highlights the importance of controlling ionic strength in experiments involving Bis-ANS.

Q6: Does temperature influence Bis-ANS binding to proteins?

A6: Yes, temperature can significantly influence both the kinetics and thermodynamics of Bis-ANS binding to proteins. Generally, increasing temperature can enhance the probe's binding to hydrophobic regions exposed during thermally induced protein unfolding. [, , , , ].

Q7: Have molecular dynamics (MD) simulations been used to study Bis-ANS-protein interactions?

A7: Yes, MD simulations have been employed to investigate the binding mode and dynamics of Bis-ANS interacting with proteins. These simulations provide valuable insights into the preferred orientation of the probe within the binding site and the flexibility of the protein region surrounding the bound probe. [, , ].

Q8: How do structural analogs of Bis-ANS compare in terms of protein binding?

A8: Structural modifications to the Bis-ANS scaffold can significantly impact its binding affinity and fluorescence properties. For instance, ANS (8-anilino-1-naphthalenesulfonate), lacking one naphthalene ring, generally exhibits lower binding affinity for proteins compared to Bis-ANS. [, ]. The specific position and nature of substituents on the naphthalene rings can also affect its interactions with proteins, influencing its sensitivity as a probe. [, , , ].

Q9: What analytical techniques are commonly used to study Bis-ANS-protein interactions?

A9: Several techniques are employed to characterize Bis-ANS-protein interactions. Fluorescence spectroscopy is extensively used to monitor changes in Bis-ANS fluorescence intensity and emission maxima upon binding to proteins, providing information on binding affinity and conformational changes. [, , , , ]. Isothermal titration calorimetry (ITC) can be utilized to determine the thermodynamic parameters (enthalpy, entropy, and binding constant) of the interaction. [, ]. Surface plasmon resonance (SPR) enables real-time monitoring of the binding kinetics (association and dissociation rates) of Bis-ANS to immobilized proteins. [].

Q10: What resources are available for researchers working with Bis-ANS?

A10: Researchers can access a wealth of information on Bis-ANS, including publications, protocols, and spectroscopic data, from databases like PubMed, Google Scholar, and online research resources. Commercially available Bis-ANS is typically of high purity and suitable for most research applications.

Q11: When was Bis-ANS first introduced as a fluorescent probe?

A11: While the exact date of its introduction is unclear, Bis-ANS has been used as a fluorescent probe for several decades, with numerous publications highlighting its applications in protein research since the latter part of the 20th century. [, , ].

Q12: What are some examples of cross-disciplinary applications of Bis-ANS?

A12: Although primarily utilized in protein research, Bis-ANS finds applications in other disciplines. For instance, it has been explored for its ability to detect amyloid fibrils and prefibrillar oligomeric assemblies associated with diseases like Alzheimer's and type II diabetes. []. Its interaction with lipid membranes has also been investigated to understand the impact of amyloid aggregates on membrane fluidity, which could have implications for cellular function and disease mechanisms. []. These applications highlight the versatility of Bis-ANS as a tool for investigating molecular interactions and their biological consequences.

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